SHR0302 - 1445987-21-2

SHR0302

Catalog Number: EVT-283203
CAS Number: 1445987-21-2
Molecular Formula: C18H22N8O2S
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ivarmacitinib (SHR0302) is a selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of various immuno-inflammatory conditions. While ivarmactinib has yet to receive marketing authorization, as of February 2022 clinical trials are ongoing or completed evaluating its use in atopic dermatitis, ankylosing spondylitis, rheumatoid arthritis, psoriatic arthritis, graft-versus-host disease, vitiligo, ulcerative colitis, alopecia areata, and primary membranous nephropathy.
Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, ivarmacitinib binds to and inhibits JAK1, thereby preventing JAK-dependent signaling. This may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types. Additionally, JAK1 may be a primary driver of STAT3 phosphorylation and signaling, which plays a role in neoplastic transformation, resistance to apoptosis, tumor angiogenesis, metastasis, immune evasion, and treatment resistance.
Overview

SHR0302, also known as ivarmacitinib, is a highly selective Janus kinase 1 inhibitor developed for the treatment of various inflammatory conditions, particularly atopic dermatitis and alopecia areata. This compound has garnered attention due to its targeted mechanism of action that modulates key cytokine pathways involved in immune responses while minimizing systemic side effects associated with broader Janus kinase inhibition.

Source and Classification

SHR0302 is classified as a small molecule drug within the category of Janus kinase inhibitors. It specifically targets Janus kinase 1, which plays a crucial role in the signaling pathways of several interleukins, including interleukin-4, interleukin-5, interleukin-13, and interferon-gamma. These cytokines are pivotal in the pathogenesis of atopic dermatitis and other autoimmune diseases. The compound is produced through a synthetic process involving advanced chemical techniques to ensure purity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of SHR0302 involves several key steps that utilize organic synthesis techniques to construct its molecular framework. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of critical intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: These intermediates undergo coupling reactions that link various functional groups together, forming the core structure of SHR0302.
  3. Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure high levels of purity suitable for clinical use.
Molecular Structure Analysis

Structure and Data

The molecular structure of SHR0302 is characterized by a complex arrangement that facilitates its selective inhibition of Janus kinase 1. Key structural features include:

  • Functional Groups: The presence of various functional groups that enhance its binding affinity to the target enzyme.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is critical for its interaction with Janus kinase 1, influencing both efficacy and selectivity.

Data regarding its molecular weight and formula indicate that SHR0302 has a molecular weight conducive to oral bioavailability, which is essential for its therapeutic application.

Chemical Reactions Analysis

Reactions and Technical Details

SHR0302 undergoes specific chemical reactions that are integral to its function as a Janus kinase inhibitor. These reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with the active site of Janus kinase 1, effectively blocking its activity.
  • Metabolic Pathways: Following administration, SHR0302 is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic processes. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug-drug interactions.

The detailed reaction mechanisms are studied using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate how SHR0302 interacts at the molecular level.

Mechanism of Action

Process and Data

SHR0302 exerts its therapeutic effects through a well-defined mechanism of action:

  1. Inhibition of Janus Kinase 1: By selectively inhibiting Janus kinase 1, SHR0302 disrupts the signaling pathways activated by pro-inflammatory cytokines.
  2. Reduction of Inflammatory Mediators: This inhibition leads to a decrease in the production of inflammatory mediators such as interleukin-4, interleukin-5, and interleukin-13, which are implicated in the pathogenesis of atopic dermatitis.
  3. Clinical Outcomes: Clinical trials have demonstrated that treatment with SHR0302 results in significant improvements in disease severity scores (e.g., Investigator Global Assessment) compared to placebo groups .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SHR0302 possesses several notable physical and chemical properties:

  • Solubility: The compound exhibits good solubility in aqueous solutions, facilitating oral administration.
  • Stability: It shows stability under physiological conditions, which is essential for maintaining efficacy throughout its pharmacokinetic profile.
  • Half-Life: SHR0302 has a half-life ranging between 8.33 to 9.87 hours, supporting once-daily dosing regimens .
Applications

Scientific Uses

SHR0302 is primarily investigated for its applications in treating inflammatory skin conditions such as:

  • Atopic Dermatitis: Clinical studies have shown promising results in reducing symptoms associated with moderate to severe atopic dermatitis .
  • Alopecia Areata: Ongoing research explores its efficacy in alopecia areata, where it may promote hair regrowth by modulating immune responses .

The potential for SHR0302 extends beyond these applications as researchers continue to explore its use in other immune-mediated conditions due to its targeted mechanism of action.

Properties

CAS Number

1445987-21-2

Product Name

SHR0302

IUPAC Name

(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide

Molecular Formula

C18H22N8O2S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12?

InChI Key

DNBCBAXDWNDRNO-FOSCPWQOSA-N

SMILES

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5

Solubility

Soluble in DMSO

Synonyms

SHR0302; SHR-0302; SHR 0302

Canonical SMILES

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5

Isomeric SMILES

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.